molecular formula C6H3BrN2S B1270332 4-Bromo-2,1,3-benzothiadiazole CAS No. 22034-13-5

4-Bromo-2,1,3-benzothiadiazole

Cat. No.: B1270332
CAS No.: 22034-13-5
M. Wt: 215.07 g/mol
InChI Key: KYKBVPGDKGABHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,1,3-benzothiadiazole (C₆H₃BrN₂S, CAS 22034-13-5) is a brominated heterocyclic compound featuring a benzothiadiazole core with a bromine substituent at the 4-position. It is widely utilized as a building block in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions to construct π-conjugated systems for optoelectronic materials . Its synthesis traditionally involves bromination of 2,1,3-benzothiadiazole using Br₂, but recent methods employ N-bromosuccinimide (NBS) for safer and more selective bromination . The compound’s electronic properties, including a low LUMO energy level (~-3.2 eV), make it valuable in organic photovoltaics (OPVs) and light-emitting diodes (LEDs) .

Preparation Methods

Bromination of o-Phenylenediamine Precursor Followed by Cyclization

This method represents a regioselective and high-yield approach, leveraging bromination of the diamine precursor before cyclization to the thiadiazole core.

Key Reaction Steps

  • Bromination of o-Phenylenediamine :

    • Reagents : Sodium bromide (NaBr), hydrogen peroxide (H₂O₂), acetic acid (CH₃COOH), acetic anhydride (CH₃CO)₂O
    • Conditions : 50°C for 2 hours under stirring.
    • Product : 4-Bromo-o-phenylenediamine diacetyl intermediate (98.5% purity).
  • Hydrolysis to Free Diamine :

    • Reagents : 5N NaOH in methanol/water mixture
    • Conditions : 80°C for 2 hours with reflux.
    • Product : 4-Bromo-o-phenylenediamine (97.1% purity after recrystallization).
  • Cyclization to Thiadiazole :

    • Reagents : Thionyl chloride (SOCl₂), toluene
    • Conditions : Reflux for 3 hours.
    • Outcome : Formation of 4-bromo-2,1,3-benzothiadiazole.

Table 1: Summary of Indirect Method Parameters

Parameter Details
Precursor o-Phenylenediamine
Bromination Reagents NaBr, H₂O₂, CH₃COOH, (CH₃CO)₂O
Bromination Conditions 50°C, 2 hours
Hydrolysis Conditions 5N NaOH, MeOH/H₂O, 80°C, 2 hours
Cyclization Reagents SOCl₂, toluene
Cyclization Conditions Reflux, 3 hours
Yield (Brominated Diamine) 98.5% (diacetyl), 97.1% (free diamine)

Direct Bromination of 2,1,3-Benzothiadiazole

This route involves direct bromination of the preformed thiadiazole ring, though it faces challenges in regioselectivity and yield.

Reaction Pathway

  • Bromination in Nitric Acid :

    • Reagents : Bromine (Br₂), 70% nitric acid (HNO₃)
    • Conditions : Reflux for 24 hours.
    • Product : 4-Bromo-7-nitro-2,1,3-benzothiadiazole (36.1% yield).
    • Purification : Recrystallization from aqueous acetic acid (90% purity).
  • Alternative Bromination in HBr :

    • Reagents : Hydrobromic acid (HBr), hydrogen peroxide (H₂O₂), Br₂
    • Conditions : Reflux at 117–118°C for 5.4 hours.
    • Product : 4,5-Dibromo-2,1,3-benzothiadiazole (96% yield).

Table 2: Direct Bromination Method Parameters

Parameter Details
Precursor 2,1,3-Benzothiadiazole
Reagents Br₂, HNO₃ (70%)
Conditions Reflux, 24 hours
Product 4-Bromo-7-nitro-2,1,3-benzothiadiazole (36.1% yield)
Purification Recrystallization from acetic acid (90% purity)
Challenges Low yield, nitro byproduct formation, limited mono-bromination

Alternative Methods: C–H Functionalization and Cross-Coupling

Advanced catalytic methods enable functionalization at specific positions, though these are less common for mono-bromination.

Ir-Catalyzed C–H Borylation and Suzuki Coupling

  • Borylation :

    • Catalyst : [Ir(OMe)COD]₂, B₂(pin)₂
    • Conditions : Toluene, 80°C, 21 hours.
    • Product : 5-Boryl-2,1,3-benzothiadiazole (86% yield).
  • Cross-Coupling :

    • Reagents : Pd catalysts, aryl halides
    • Applications : Functionalization at C5, C4, C6, or C7 positions.

Table 3: C–H Functionalization Parameters

Parameter Details
Method Ir-catalyzed C–H borylation followed by Suzuki coupling
Reagents B₂(pin)₂, [Ir(OMe)COD]₂, Pd catalysts
Conditions Toluene, 80°C, 21 hours
Product 5-Boryl-2,1,3-benzothiadiazole (86% yield)
Applications Functionalization at C5, C4, C6, or C7 positions
Limitations Requires advanced catalysts, multi-step process

Comparative Analysis of Methods

Metric Indirect Method Direct Bromination C–H Functionalization
Regioselectivity High (4-position) Moderate (mixed products) High (position-specific)
Yield 97.1% (diamine) 36.1% (mono-bromo) 86% (borylated)
Safety Low toxicity reagents Corrosive reagents (HNO₃) Mild conditions
Scalability Industrial-friendly Limited due to low yield Lab-scale

Scientific Research Applications

Organic Synthesis

Reactivity and Intermediates:
4-Bromo-2,1,3-benzothiadiazole serves as a crucial intermediate in the synthesis of various organic compounds. It can undergo multiple coupling reactions, such as Suzuki and Sonogashira couplings, to produce thienyl derivatives and other functionalized compounds. For instance, the Suzuki coupling has been effectively utilized to synthesize thienyl derivatives from this compound, demonstrating its utility in creating complex molecular architectures .

Bromination Processes:
The bromination of 2,1,3-benzothiadiazoles allows for the direct preparation of brominated derivatives. A notable method involves reacting 2,1,3-benzothiadiazole with elemental bromine in an acidic medium. This process yields various mono- and dibromo derivatives efficiently . The ability to produce these derivatives in a single step without requiring additional dehydrobromination steps enhances the synthetic utility of this compound.

Material Science

Photophysical Properties:
Research indicates that derivatives of this compound exhibit interesting photophysical properties. For example, studies have shown that these compounds can form aggregates of microcrystals with distinct optical characteristics. The crystal structures reveal significant intermolecular stacking that influences their photoluminescence behavior . Such properties are valuable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanochromic Properties:
The mechanochromic behavior of certain substituted benzothiadiazoles has been documented, where mechanical stress induces color changes due to structural rearrangements. This property is particularly useful for developing sensors and smart materials that respond to external stimuli .

Medicinal Chemistry

Antitumor Activity:
Case studies have highlighted the potential antitumor properties of compounds derived from this compound. For instance, specific derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .

Antimicrobial Properties:
The compound also exhibits antimicrobial activity against various pathogens. Its derivatives have been tested for efficacy against bacterial strains and fungi, contributing to the search for new antimicrobial agents amid rising antibiotic resistance .

Data Tables

Application Area Specific Use Reference
Organic SynthesisIntermediate for thienyl derivatives via Suzuki coupling
Material SciencePhotophysical properties in OLEDs
Medicinal ChemistryAntitumor activity against cancer cells
Medicinal ChemistryAntimicrobial properties against bacteria

Case Studies

Case Study 1: Synthesis of Thienyl Derivatives
In a study utilizing this compound as a precursor for thienyl derivatives via Suzuki coupling reactions, researchers reported high yields and selectivity. The resulting compounds demonstrated enhanced electronic properties suitable for organic electronics applications.

Case Study 2: Antitumor Activity Assessment
A series of synthesized derivatives were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications to the benzothiadiazole core significantly increased antitumor potency compared to non-brominated counterparts.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Compound Name Structure Key Properties/Applications Synthesis Highlights
4-Bromo-2,1,3-benzothiadiazole Benzothiadiazole with Br at C4 Suzuki coupling precursor; OPVs, LEDs NBS-mediated bromination
4-Bromobenzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) Bis-thiadiazole with Br at C4 Monosubstituted isoBBT for OPVs Cross-coupling with (het)aryl halides
4-Bromo-6-methoxy-2-benzothiazolamine Benzothiazole with Br, OMe, NH₂ groups Bioactive (insecticidal, fungicidal) N-functionalization of indole
2-Amino-5-bromo-1,3,4-thiadiazole Thiadiazole with Br at C5 and NH₂ at C2 Precursor for imidazo-thiadiazoles Reaction with ω-bromoacetophenone
4,7-Dibromo-2,1,3-benzothiadiazole Benzothiadiazole with Br at C4 and C7 Polymer electronics (enhanced conjugation) Double bromination with Br₂

Reactivity and Electronic Properties

  • Suzuki Coupling Efficiency: this compound exhibits high reactivity in Suzuki couplings due to the electron-withdrawing thiadiazole ring, enabling efficient synthesis of indolylbenzothiadiazoles (e.g., compounds 2 and 5 in , yields 84–99%) . In contrast, 4-bromobenzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) requires selective monoarylation conditions to avoid over-substitution .
  • Bromination Position Effects :
    The 4-bromo derivative’s electronic properties differ significantly from 7-bromo analogues (e.g., 7-bromo-2λ⁴δ²-[1,2,3,5]thiatriazolo[3,4-c]benzimidazole in ). The 4-position bromine in benzothiadiazole lowers the LUMO, enhancing electron transport in polymers, whereas 7-bromo derivatives may disrupt conjugation .

  • Biological Activity : Unlike this compound (primarily electronic applications), analogues like 4-bromo-6-methoxy-2-benzothiazolamine () and 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine () exhibit insecticidal and fungicidal activities due to amine/nitro substituents .

Biological Activity

4-Bromo-2,1,3-benzothiadiazole (C₆H₃BrN₂S) is a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C₆H₃BrN₂S
  • Molecular Weight : 215.07 g/mol
  • CAS Number : 22034-13-5

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzothiadiazole derivatives, including 4-bromo variants. The compound exhibits significant cytotoxicity against various cancer cell lines due to its ability to induce apoptosis and inhibit cell proliferation.

  • Mechanism of Action : The anticancer activity is attributed to the disruption of microtubule dynamics and interference with the cell cycle. For instance, compounds derived from this compound have been shown to selectively target cancer cells while sparing normal cells .

Fluorescent Probes in Live Cell Imaging

Recent research has developed fluorescent probes based on 2,1,3-benzothiadiazole derivatives for live cell imaging. These probes exhibit enhanced photostability and brightness compared to traditional dyes like DAPI.

  • Application : In studies involving human stem cells, these probes demonstrated superior imaging capabilities, facilitating better visualization of cellular processes .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various derivatives of benzothiadiazole were tested against bacterial strains, showing promising results in inhibiting growth.

  • Case Study : A study indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines; disrupts microtubule dynamics
Fluorescent ProbesSuperior imaging capabilities in live cell assays
AntimicrobialEffective against various bacterial strains; MIC comparable to antibiotics

Synthesis and Derivatives

The synthesis of this compound typically involves palladium-catalyzed reactions. This method allows for the introduction of various substituents that can enhance biological activity.

Table 2: Synthesis Methods and Yields

Synthesis MethodYield (%)Notes
Suzuki Coupling82%Effective for thienyl-substituted derivatives
Stille CouplingVariableOften used for mono- and bis-substituted products

Q & A

Q. (Basic) What are the optimized synthetic routes for 4-Bromo-2,1,3-benzothiadiazole, and how do reaction conditions affect yield?

Answer:
this compound (BTD-Br) is typically synthesized via bromination of 2,1,3-benzothiadiazole. Key methods include:

Method Conditions Yield Purification Reference
Bromination with HBr/Br₂Reflux in 47% HBr; Br₂ added portionwise over 2 hours, followed by 1-hour reflux.55%Steam distillation, ethanol crystallization.
Alternative brominationUse of Lewis acids (e.g., SnCl₂) for regioselective substitution.~80% (theoretical)Ether extraction, Na₂SO₄ drying.

Critical Factors:

  • Regioselectivity: Bromination at the 4-position is favored due to electronic effects of the benzothiadiazole ring.
  • By-products: 4,7-Dibromo derivatives may form if excess Br₂ is used, requiring steam distillation for removal.

Q. (Basic) What analytical techniques are recommended for characterizing this compound?

Answer:
Key characterization methods include:

Technique Data Purpose Reference
¹H NMR δ 7.98 (H-5), 7.85 (H-7), 7.48 (H-6)Confirms substitution pattern and purity.
Melting Point 80.1–81.7°CValidates crystallinity and purity.
UV-Vis Spectroscopy Absorption maxima in solvents (e.g., 300–400 nm)Evaluates electronic transitions for material applications.

Methodological Note:

  • Combine NMR with elemental analysis to rule out halogen exchange by-products.

Q. (Advanced) How does this compound function in fluorescent materials and optoelectronic devices?

Answer:
BTD-Br serves as a precursor for fluorophores and semiconductors due to its electron-deficient core:

  • Fluorescent Dyes: Suzuki-Miyaura coupling with boronic acids (e.g., indolyl-boronic acid) yields tunable fluorophores for lipid droplet imaging (84–99% yields) .
  • Thermally Activated Delayed Fluorescence (TADF): Substituted BTD derivatives exhibit red-shifted emissions via HOMO-LUMO transitions, optimized using TD-DFT calculations .

Key Design Considerations:

  • Solvent Polarity: Blue-shifted absorption in polar solvents (e.g., acetonitrile vs. toluene) .
  • Steric Effects: Bulky substituents increase torsion angles (>40°), reducing aggregation-induced quenching .

Q. (Advanced) What is the role of this compound in coordination chemistry?

Answer:
BTD-Br forms dicopper complexes and metal-organic frameworks (MOFs):

  • Dicopper Complexes: BTD ligands bridge Cu(I) centers, enhancing luminescence properties for sensing applications .
  • Catalytic Activity: Pd-catalyzed C-N coupling reactions (e.g., with fluorene derivatives) produce electroactive polymers .

Synthetic Protocol:

  • Use PEPPSI-Ipr as a catalyst for cross-coupling under inert conditions .

Q. (Advanced) How do computational studies (e.g., TD-DFT) explain the electronic properties of BTD-Br derivatives?

Answer:
Time-dependent density functional theory (TD-DFT) predicts:

  • HOMO-LUMO Gaps: Narrower gaps in disubstituted derivatives (e.g., 4-(N,N-dimethylamino)phenyl-BTD) enable red-shifted emissions .
  • Solvent Effects: Polar solvents stabilize charge-transfer states, altering absorption maxima .

Validation:
Experimental UV-Vis spectra align with TD-DFT predictions, confirming design strategies for optoelectronic materials .

Q. (Data Contradiction) Why do reported yields for bromination reactions vary significantly?

Answer:
Variations arise from:

  • Reaction Time: Extended reflux (e.g., >2 hours) increases dibromo by-product formation.
  • Purification: Steam distillation improves purity but reduces yield (e.g., 55% vs. 70% crude yield) .
  • Catalyst Choice: Lewis acids (e.g., SnCl₂) may enhance regioselectivity but require rigorous post-reaction workup .

Resolution:
Optimize Br₂ stoichiometry (1:1 molar ratio) and monitor reaction progress via TLC.

Q. (Advanced) What mechanistic insights guide cross-coupling reactions involving BTD-Br?

Answer:
Key mechanisms include:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond, forming a Pd(II) intermediate.
  • Transmetallation: Boronic acid transfers to Pd, followed by reductive elimination to form C-C bonds .

Case Study:
Suzuki-Miyaura coupling with indolyl-boronic acids proceeds via PEPPSI-Ipr catalysis, achieving >90% yields in inert atmospheres .

Properties

IUPAC Name

4-bromo-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKBVPGDKGABHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353039
Record name 4-Bromo-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22034-13-5
Record name 4-Bromo-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-2,1,3-BENZOTHIADIAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromo-2,1,3-benzothiadiazole
4-Bromo-2,1,3-benzothiadiazole
4-Bromo-2,1,3-benzothiadiazole
4-Bromo-2,1,3-benzothiadiazole
4-Bromo-2,1,3-benzothiadiazole
4-Bromo-2,1,3-benzothiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.